molecular formula C18H17N3 B1594463 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- CAS No. 33354-75-5

2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-

Cat. No. B1594463
CAS RN: 33354-75-5
M. Wt: 275.3 g/mol
InChI Key: VEOPFEPGENIUIA-UHFFFAOYSA-N
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Description

2,2':6',2''-Terpyridine, 4,4',4''-trimethyl- is a chemical compound that belongs to the terpyridine family. It is a versatile ligand that has been extensively studied for its potential applications in various fields of science.

Scientific Research Applications

Photophysical Properties and OLED Applications

A series of 4'-aryl substituted 2,2':6',2''-terpyridine derivatives were synthesized to study their photophysical, electrochemical, and thermal properties, revealing their potential as blue fluorescent emitters for OLED applications (Lakshmanan, Shivaprakash, & Nair, 2015). These derivatives demonstrate significant fluorescence and are considered for electron transport and electroluminescent materials in OLED design due to their enhanced electron-donating nature and suitable electrochemical band gaps.

Coordination Polymers and Metallomacrocycles

4,2':6',4''-Terpyridine derivatives act as divergent and versatile building blocks in the synthesis of coordination polymers and metallomacrocycles. Their ability to bind metal ions through outer N-donors makes them ideal linkers for constructing complex molecular architectures with metal nodes, which are often geometrically flexible d(10) ions. This aspect is crucial for developing materials with predetermined or unexpected architectures, highlighting the structural diversity and functional potential of these compounds in materials science (Housecroft, 2014).

Halogen Bonding and Supramolecular Systems

Terpyridine derivatives also show an affinity for forming halogen-bonded supramolecular systems, as demonstrated by the halogen bonding-driven formation of discrete aggregates with iodoperfluorocarbons. This property is particularly interesting for designing supramolecular structures based on non-covalent interactions, expanding the utility of terpyridines in supramolecular chemistry and molecular recognition processes (Liantonio et al., 2002).

Mechanism of Action

Target of Action

The primary target of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine is metal ions . This compound acts as a tridentate ligand, coordinating with various metal ions to form different coordination polymers . The three near-coplanar nitrogen donor atoms in the compound allow it to bind to metal centers .

Mode of Action

4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine interacts with its targets (metal ions) through its three coordination sites . This interaction results in the formation of complexes . The compound’s low LUMO (Lowest Unoccupied Molecular Orbital) makes it a typical Pincer ligand and/or non-innocent ligand in transition metal catalysis .

Biochemical Pathways

The biochemical pathways affected by 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine are primarily related to catalysis and light-harvesting materials . The compound’s ability to form complexes with metal ions plays a crucial role in these pathways .

Pharmacokinetics

The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine’s action are primarily seen in its role as a ligand. It is used in dye-sensitized nanocrystalline solar cells and as a precursor for bisterpyridylalkanes . It is also a precursor to the tricarboxylate, which has proven to be useful in dye-sensitized solar cells .

Action Environment

The action, efficacy, and stability of 4,4’,4’‘-Trimethyl-2,2’:6’,2’'-terpyridine can be influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .

properties

IUPAC Name

4-methyl-2,6-bis(4-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3/c1-12-4-6-19-15(8-12)17-10-14(3)11-18(21-17)16-9-13(2)5-7-20-16/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOPFEPGENIUIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347614
Record name 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33354-75-5
Record name 2,2':6',2''-Terpyridine, 4,4',4''-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methyl-pyridine (900 mL, refluxed over and distilled fresh from KOH pellets) and palladium on charcoal (5%, 37 g) were heated on a bath at 170° C. as long as the chemical equilibrium is reached. The reaction mixture was filtered hot, the catalyst was washed with hot toluene and the filtrate left to crystallise. The 4,4′-dimethyl-2,2′-bipyridine crystals were filtered and washed with toluene. The mother liquors combined, concentrated to ⅓ of the volume and crystallised at 0° C. This second crop of bipyridine was treated as above, the mother liquor was evaporated to dryness under reduced pressure. The bipyridine and terpyridine components of the mother liquor were separated by careful multiple fractional sublimations at 0.02 mmHg, at bath temperatures 80-100° C. (depending on the geometry of the apparatus). Under these conditions, the 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine accumulates in the residue. The combined pure terpyridine fractions were sublimed twice at 0.02 mmHg at 120-140° C. yielding 15 g of off-white 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine. (For some fractions column chromatography on silicagel with dichloromethane as eluent was used to get the highly pure 4,4′,4″-trimethyl-2,2′:6′,2″-terpyridine.)
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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